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Compound of Interest

Compound Name:
(2-Chlorophenyl)

(cyclopentyl)methanol

Cat. No.: B7844791 Get Quote

Executive Summary & Compound Identity
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical lipophilic

intermediate, often encountered in the reduction of (2-chlorophenyl)(cyclopentyl)methanone. It

serves as a structural analog or impurity marker in the synthesis of aryl-cycloalkylamine

anesthetics (e.g., Ketamine series) and is utilized in the preparation of bicyclic aromatic

hydrocarbons.

Understanding its solubility landscape is essential for:

Process Optimization: Designing high-yield liquid-liquid extractions.

Purification: Selecting anti-solvents for crystallization.

Analytical Development: Formulating stable standard solutions for HPLC/GC.
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Property Value Context

IUPAC Name
(2-Chlorophenyl)

(cyclopentyl)methanol
-

CAS RN 19833-92-2 Alcohol Form

Molecular Formula -

Molecular Weight 210.70 g/mol -

LogP (Calc) 3.5 - 3.7 Highly Lipophilic

H-Bond Donor 1 (Hydroxyl group) Protogenic capability

H-Bond Acceptor 1 (Oxygen) Interaction with protic solvents

Physical State Solid / Viscous Oil
Low melting point solid

(approx. 50-60°C estimated)

Solubility Thermodynamics & Solvent Interaction
Mechanisms
The solubility of (2-Chlorophenyl)(cyclopentyl)methanol is governed by the competition

between the cohesive energy of the solute (crystal lattice energy) and the solvation energy

provided by the solvent.

Mechanistic Interactions
Aromatic

Stacking: The 2-chlorophenyl moiety drives solubility in aromatic solvents (Toluene) and
chlorinated hydrocarbons (DCM).

Hydrophobic Effect: The cyclopentyl ring significantly increases lipophilicity, making the

compound sparingly soluble in water but highly soluble in non-polar organic solvents.

Hydrogen Bonding: The secondary hydroxyl group allows for high solubility in alcohols

(Methanol, Ethanol) via donor-acceptor interactions.
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Predicted Solubility Profile
Based on Quantitative Structure-Property Relationships (QSPR) and functional group analysis,

the solubility profile is categorized below:

Solvent Class
Solubility
Prediction

Mechanistic
Rationale

Application

Chlorinated (DCM,

Chloroform)

Very High (>500

mg/mL)

Strong dispersion

forces + dipole

interactions.

Reaction solvent;

Extraction.

Alcohols (MeOH,

EtOH, IPA)
High (>200 mg/mL)

H-bonding matches

solute's OH group.

Stock solutions;

Crystallization solvent.

Ethers (THF, MTBE) High

Oxygen lone pairs

accept H-bond from

solute.

Synthesis solvent.[1]

Aromatics (Toluene) High interactions with

chlorophenyl ring.
Process solvent.

Alkanes (Hexane,

Heptane)

Moderate (Temp.

dependent)

Lipophilic cyclopentyl

group aids solubility,

but OH polarity

resists.

Ideal Anti-solvent for

crystallization.

Water
Insoluble (<0.1

mg/mL)

High LogP (3.5)

prevents hydration.

Wash phase to

remove salts.

Experimental Protocols
As a self-validating system, the following protocols ensure accurate solubility data generation.

These methods account for the potentially low melting point of the compound, which can lead

to "oiling out" rather than precipitation.

Protocol A: Equilibrium Solubility Determination (Shake-
Flask Method)
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Objective: Determine thermodynamic solubility at saturation (

).

Preparation: Add excess solid (2-Chlorophenyl)(cyclopentyl)methanol (approx. 500 mg) to

2 mL of target solvent in a crimp-sealed HPLC vial.

Equilibration: Agitate at constant temperature (

) for 24 hours using a thermomixer.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: If an oil layer forms

(liquid-liquid phase separation), the compound has exceeded its melting point depression

limit in that solvent.

Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (220

nm).

Protocol B: Dynamic Solubility for Crystallization
(Polythermal Method)
Objective: Determine the Metastable Zone Width (MSZW) for purification.

Setup: Prepare a reactor with a turbidity probe.

Dissolution: Heat a mixture of Compound:Solvent (e.g., 1:5 w/v in Ethanol) until clear (

).

Cooling: Ramp down temperature at 0.5°C/min.

Nucleation: Record the temperature at which turbidity spikes (

).

Data Processing: The difference

defines the MSZW.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7844791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7844791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on solubility

outcomes.
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Figure 1: Decision logic for solubility screening and handling non-ideal phase behavior (oiling

out).

Thermodynamic Modeling & Applications
For process scale-up, empirical data is often fitted to the Modified Apelblat Equation to predict

solubility at varying temperatures:

Where:

= Mole fraction solubility
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= Absolute temperature (K)

= Empirical constants derived from Protocol A data.

Crystallization Strategy
To purify (2-Chlorophenyl)(cyclopentyl)methanol from reaction byproducts (e.g., unreacted

ketone):

Solvent System: Use Ethanol/Water or Heptane/Ethyl Acetate.

Mechanism: The compound is highly soluble in Ethanol. Gradual addition of Water (anti-

solvent) decreases the solvation power, forcing the hydrophobic cyclopentyl/aryl compound

to crystallize while polar impurities remain in solution.

Temperature: Cooling crystallization is recommended. Maintain

to avoid oiling out (liquid-liquid separation) which traps impurities.

Mechanistic Interaction Diagram
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Figure 2: Molecular moieties of the target compound and their primary interaction mechanisms

with different solvent classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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